molecular formula C21H29N5O3S B11256253 3-[4-(4-Methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine

3-[4-(4-Methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine

Cat. No.: B11256253
M. Wt: 431.6 g/mol
InChI Key: YAEXUVBFTRDWTE-UHFFFAOYSA-N
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Description

3-[4-(4-Methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine is a complex organic compound featuring a pyridazine core substituted with piperazine and piperidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyridazine Core: The pyridazine ring is often synthesized through the condensation of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Substitution with Piperazine and Piperidine: The pyridazine core is then functionalized by introducing piperazine and piperidine groups. This step may involve nucleophilic substitution reactions where the pyridazine ring reacts with piperazine and piperidine derivatives in the presence of suitable catalysts or under reflux conditions.

    Sulfonylation: The final step involves the sulfonylation of the piperazine ring with 4-methoxy-3-methylbenzenesulfonyl chloride. This reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, using a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the benzenesulfonyl moiety. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group. Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and piperidine nitrogen atoms. Halogenated reagents or alkylating agents are commonly employed.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Dichloromethane, chloroform, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a carboxylic acid derivative, while reduction of the sulfonyl group could produce a thiol derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

Biologically, 3-[4-(4-Methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine has shown potential as an enzyme inhibitor. It can interact with specific enzymes, altering their activity and providing insights into enzyme function and regulation.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. It may act as a lead compound for developing new drugs targeting specific diseases, such as cancer or neurological disorders, due to its ability to modulate biological pathways.

Industry

Industrially, the compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 3-[4-(4-Methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by blocking substrate access or altering the enzyme’s conformation. This inhibition can disrupt specific biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both methoxy and methyl groups on the benzenesulfonyl moiety of 3-[4-(4-Methoxy-3-methylbenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine enhances its lipophilicity and potential binding interactions with biological targets. This dual substitution pattern may confer unique pharmacokinetic and pharmacodynamic properties, distinguishing it from similar compounds.

Properties

Molecular Formula

C21H29N5O3S

Molecular Weight

431.6 g/mol

IUPAC Name

3-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]-6-piperidin-1-ylpyridazine

InChI

InChI=1S/C21H29N5O3S/c1-17-16-18(6-7-19(17)29-2)30(27,28)26-14-12-25(13-15-26)21-9-8-20(22-23-21)24-10-4-3-5-11-24/h6-9,16H,3-5,10-15H2,1-2H3

InChI Key

YAEXUVBFTRDWTE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCC4)OC

Origin of Product

United States

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